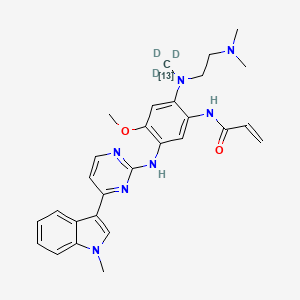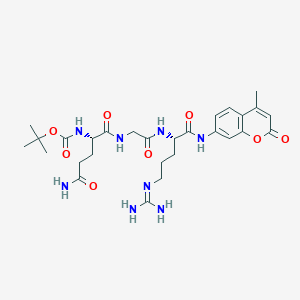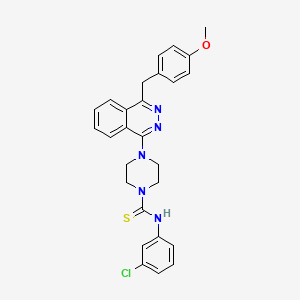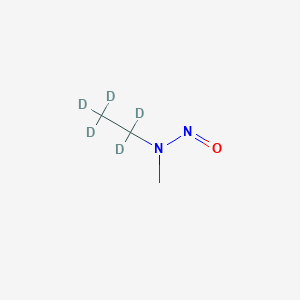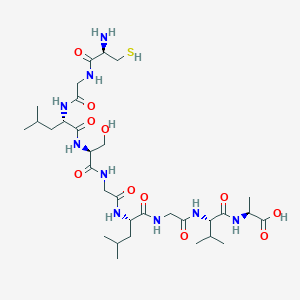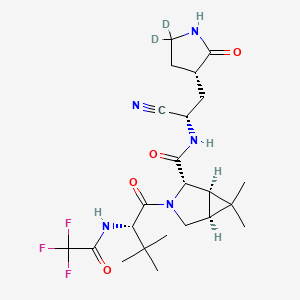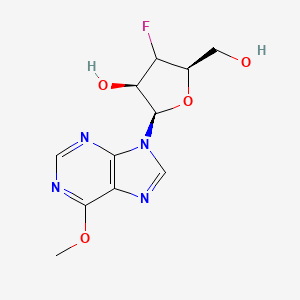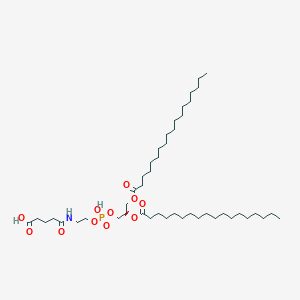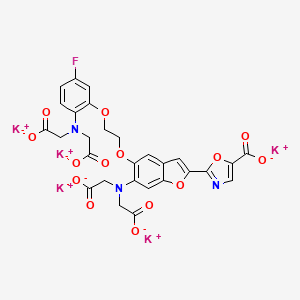
Fura-5F (pentapotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-5F (pentapotassium) is a cell-impermeant fluorescent calcium indicator. It is a derivative of fura-2, designed to measure intracellular calcium concentrations with high sensitivity. The compound is particularly useful in various biological and medical research applications due to its ability to bind calcium ions and emit fluorescence upon excitation .
Preparation Methods
The preparation of Fura-5F (pentapotassium) involves several synthetic routes and reaction conditions. The compound is synthesized by attaching a fluorine substituent to the BAPTA chelator moiety of fura-2. This modification increases the Kd value, making it suitable for specific calcium-binding applications . The industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Fura-5F (pentapotassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of Fura-5F (pentapotassium), affecting its fluorescence properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fura-5F (pentapotassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.
Biology: Employed in cellular imaging to measure intracellular calcium levels, which are crucial for understanding cellular signaling pathways.
Medicine: Utilized in medical research to investigate calcium-related diseases and develop potential treatments.
Industry: Applied in the development of diagnostic tools and assays for calcium detection.
Mechanism of Action
The mechanism of action of Fura-5F (pentapotassium) involves its ability to bind calcium ions. Upon binding calcium, the compound undergoes a conformational change that results in fluorescence emission. This fluorescence can be measured using various imaging techniques, allowing researchers to monitor calcium levels in real-time. The molecular targets and pathways involved include calcium-binding proteins and signaling pathways that regulate intracellular calcium concentrations .
Comparison with Similar Compounds
Fura-5F (pentapotassium) is unique compared to other similar compounds due to its specific calcium-binding affinity and fluorescence properties. Similar compounds include:
Fura-2: A widely used calcium indicator with a lower Kd value compared to Fura-5F.
Indo-1: Another calcium indicator with different excitation and emission properties.
Fluo-4: A calcium indicator with a higher fluorescence intensity but different binding characteristics.
Fura-5F (pentapotassium) stands out due to its specific modifications, making it suitable for particular research applications where other indicators may not be as effective .
Properties
Molecular Formula |
C28H19FK5N3O14 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C28H24FN3O14.5K/c29-15-1-2-16(31(10-23(33)34)11-24(35)36)20(7-15)44-4-3-43-19-5-14-6-21(27-30-9-22(46-27)28(41)42)45-18(14)8-17(19)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
LHNVHDLFOLNARU-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)

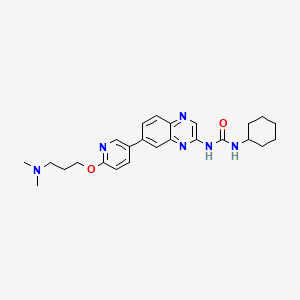
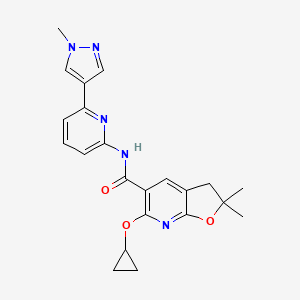
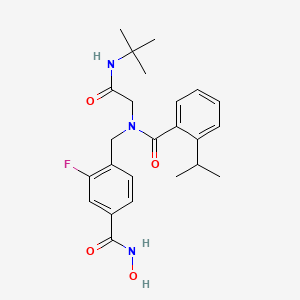
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
